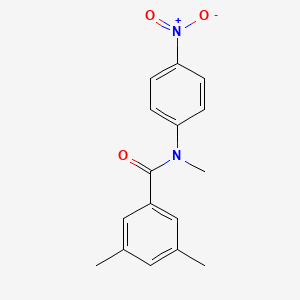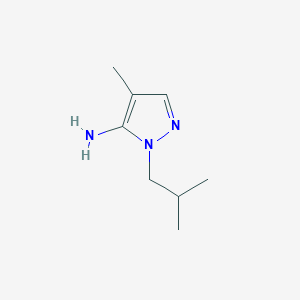
1-Isobutyl-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, characterized by the presence of an isobutyl group at the first position and a methyl group at the fourth position of the pyrazole ring.
Mechanism of Action
Target of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Mode of Action
The compound’s amine group is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
The compound’s amine group, which has significant basicity and nucleophilicity, can undergo a series of nucleophilic substitution reactions, leading to the formation of derivative pyrazole compounds . These derivatives may affect various biochemical pathways.
Pharmacokinetics
The compound is slightly soluble in chloroform and dichloromethane, and has some solubility in alcohol solvents and highly polar dimethyl sulfoxide . This suggests that the compound may have moderate bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazol-5-amine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the fifth position can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1-Isobutyl-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-methyl-1H-pyrazol-5-amine: Similar in structure but with a butyl group instead of an isobutyl group.
1-Methyl-5-amino-pyrazole: Differing by the presence of a methyl group at the first position and an amino group at the fifth position.
Uniqueness
1-Isobutyl-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)5-11-8(9)7(3)4-10-11/h4,6H,5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLOSPYMNAZTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
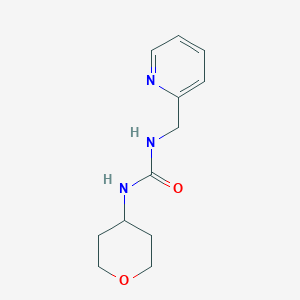
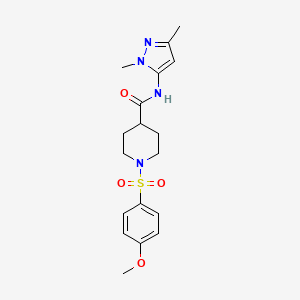

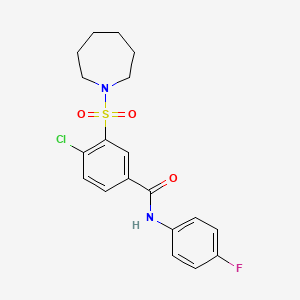

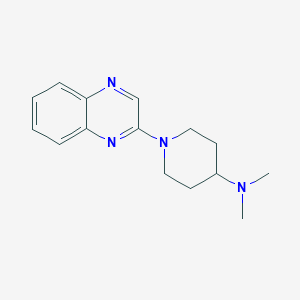

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(thiazol-2-yl)benzyl)urea](/img/structure/B2392779.png)
![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)
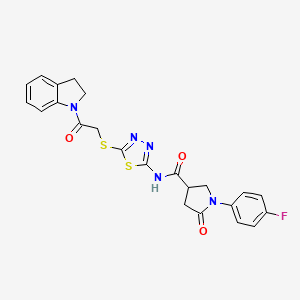
![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)
![1-(azepan-1-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2392785.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392787.png)
